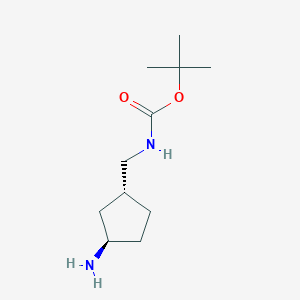
(2-氯-6-(三氟甲基)吡啶-4-基)甲醇
描述
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol is an organic compound with the molecular formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of a chloro group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxymethyl group at the 4-position. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
科学研究应用
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
Compounds with similar structures have been known to target specific enzymes or receptors in the body .
Mode of Action
It is known that the trifluoromethyl group attached to a hetero aliphatic ring can improve drug potency towards certain enzymes by key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been shown to impact certain pathways, such as those involving microbial fatty acid synthase .
Result of Action
The presence of the trifluoromethyl group can potentially enhance the compound’s potency towards its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol typically involves the chlorination of 2,6-difluoropyridine followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2,6-difluoropyridine with chlorine gas in the presence of a catalyst to form 2-chloro-6-(trifluoromethyl)pyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to yield the final product .
Industrial Production Methods
In industrial settings, the production of (2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the scalability of the synthesis while maintaining high purity and consistency of the product .
化学反应分析
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2,6-bis(trifluoromethyl)pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-6-(trifluoromethyl)pyridine-4-carboxylic acid.
Reduction: 2,6-Bis(trifluoromethyl)pyridine.
Substitution: 2-Amino-6-(trifluoromethyl)pyridin-4-YL)methanol.
相似化合物的比较
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridine: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Chloro-4-(trifluoromethyl)pyridine: Differently substituted, leading to variations in reactivity and applications.
2-Chloro-6-(trifluoromethyl)pyrazine: Contains a pyrazine ring instead of a pyridine ring, resulting in different chemical properties.
Uniqueness
(2-Chloro-6-(trifluoromethyl)pyridin-4-YL)methanol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a valuable intermediate in the synthesis of various biologically active compounds .
属性
IUPAC Name |
[2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFVKOYKPAGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101241793 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-41-1 | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101241793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-chloro-6-(trifluoromethyl)pyridin-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate hydrochloride](/img/structure/B1403430.png)
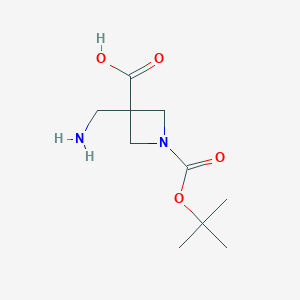
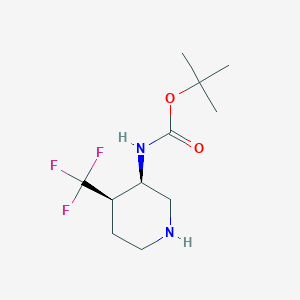
![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
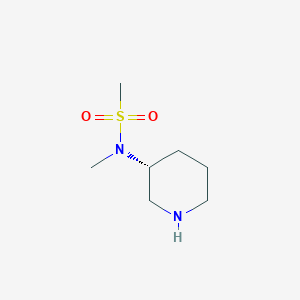
![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
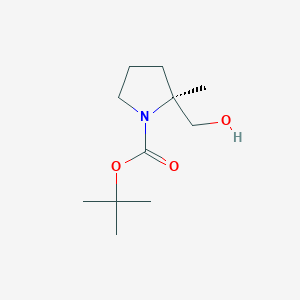
![Ethyl hexahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride](/img/structure/B1403442.png)

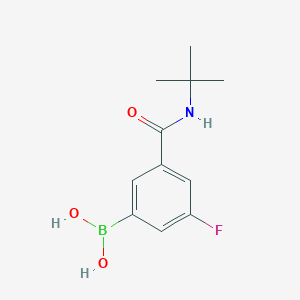

![Ethyl 7-chloro-1h-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1403450.png)
